molecular formula C28H32N4O4 B11619365 propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11619365
M. Wt: 488.6 g/mol
InChI Key: MRRNRCUZWYUSEC-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a butoxyphenyl group, and a tetrahydropyrimidine carboxylate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the butoxyphenyl and phenyl groups. The final steps involve the formation of the tetrahydropyrimidine ring and the esterification to introduce the propan-2-yl group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of compounds with potentially unique properties.

Scientific Research Applications

Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: Its chemical properties may make it useful in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The uniqueness of propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific functional groups and their arrangement. The butoxyphenyl group, in particular, may confer unique properties compared to other similar compounds, potentially affecting its reactivity, biological activity, and overall stability.

Biological Activity

The compound propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a novel chemical structure with potential therapeutic applications. This article explores its biological activity based on recent research findings, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex molecular structure that combines elements of pyrazole and tetrahydropyrimidine. The presence of various functional groups enhances its potential for biological activity. The structural formula is as follows:

C23H28N4O3\text{C}_{23}\text{H}_{28}\text{N}_4\text{O}_3

Biological Activity Overview

Research has indicated several biological activities associated with this compound and its derivatives:

1. Antimicrobial Activity

Studies have demonstrated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference
10aE. coli20
10bS. aureus25
10cP. mirabilis15
10dB. subtilis18

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been tested for its ability to induce apoptosis in cancer cells. For example, certain pyrazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Anticancer Screening
A study evaluated the cytotoxic effects of propan-2-yl derivatives on human cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds could significantly reduce cell viability at specific concentrations, suggesting their potential as anticancer agents.

3. Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from pyrazoles have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffectiveness (IC50)Reference
Propan-2-yLPS-induced inflammation in mice50 µM
Derivative XRAW264.7 macrophages30 µM

The biological activities of propan-2-yl derivatives can be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Some compounds may modulate receptor activity related to pain and inflammation.

Properties

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C28H32N4O4/c1-5-6-16-35-22-14-12-20(13-15-22)25-23(17-32(31-25)21-10-8-7-9-11-21)26-24(27(33)36-18(2)3)19(4)29-28(34)30-26/h7-15,17-18,26H,5-6,16H2,1-4H3,(H2,29,30,34)

InChI Key

MRRNRCUZWYUSEC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4

Origin of Product

United States

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